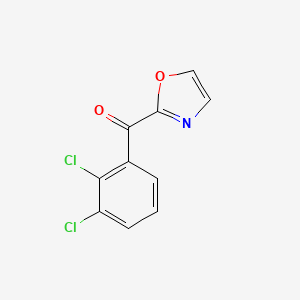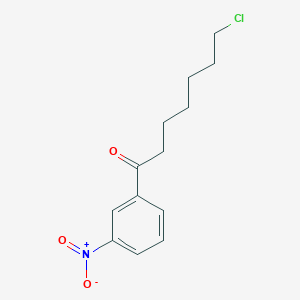
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to improve yields and selectivity. In the case of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, the introduction of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position was achieved, resulting in compounds with significant antibacterial activity . Similarly, a new pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the utility of environmentally benign catalysts in organic synthesis . These studies highlight the ongoing efforts to develop novel synthetic routes for biologically active compounds.
科学的研究の応用
Photocatalytic Degradation
- Benzophenone-3 (BP-3) is a common organic UV filter. Studies have explored its photocatalytic degradation, revealing the efficacy of TiO2-based catalysts like PbO/TiO2 and Sb2O3/TiO2 in the degradation process. These catalysts have shown significant degradation of BP-3 under UV-C irradiation, with the degradation following pseudo-first-order kinetics (Wang et al., 2019).
Chemical Oxidation
- BP-3's degradation has also been investigated through chemical oxidation using potassium permanganate (KMnO4). Factors like pH, oxidant dose, and temperature were found to influence BP-3 degradation, with hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage being the main processes involved in the oxidation. This method has shown promise for BP-3 removal, with significant reduction in acute and chronic toxicities (Cao et al., 2021).
Endocrine Disrupting Effects and Reproductive Toxicity
- BP-3 has been identified as an endocrine disruptor, with studies demonstrating its impact on reproduction in humans and animals. High exposure levels have been associated with alterations in birth weights and reproductive cycles in various species. The altered estrogen and testosterone balance due to BP-3's endocrine disrupting effects have raised concerns about its widespread use (Ghazipura et al., 2017).
Metabolism and Endocrine-Disrupting Activity
- The metabolism of BP-3 and its impact on estrogenic and anti-androgenic activities have been studied. Metabolites like 2,4-diOH BP exhibited stronger estrogenic activity compared to BP-3. The study indicates that the metabolic processing of BP-3 can influence its endocrine-disrupting potential (Watanabe et al., 2015).
Sunscreen Agent in Personal Care Products
- The occurrence and levels of BP-3 in personal care products (PCPs) have been extensively studied. The research highlights the widespread presence of BP-3 and its estrogenic potential, raising concerns about human exposure. Estimations of daily intake through dermal absorption from PCPs have been conducted, showing significant exposure levels, especially in sunscreen lotions and makeup products (Liao & Kannan, 2014).
Ozonation in Aqueous Solution
- The degradation of BP-3 by ozonation in aqueous solutions has been analyzed. The study determined reaction kinetic constants and identified intermediates generated during the process. It suggested that while ozonation effectively removes BP-3, its sole use may not be the most efficient approach due to the formation of intermediates and increased solution toxicity at higher ozone doses (Guo et al., 2016).
特性
IUPAC Name |
ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVKOKAXVOCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642738 |
Source


|
| Record name | Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-14-2 |
Source


|
| Record name | Ethyl 3-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














